N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide
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Overview
Description
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The active hydrogen on C-2 of cyanoacetamides can participate in a variety of condensation and substitution reactions.
Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol . The major products formed from these reactions are often pyrrole derivatives .
Scientific Research Applications
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
- N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
These compounds share similar structural features but differ in their specific substituents and resulting properties. The unique combination of cyano, carbonyl, and trifluoromethyl groups in this compound contributes to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C9H8F3N3O2 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C9H8F3N3O2/c1-4-6(3-13)8(7(17)14-4,9(10,11)12)15-5(2)16/h1-2H3,(H,14,17)(H,15,16) |
InChI Key |
RMNPBYDOBFXBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C)C#N |
Origin of Product |
United States |
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